Makaluvamine K

Pancreatic cancer PANC-1 Cytotoxicity screening

Makaluvamine K is a marine pyrroloiminoquinone alkaloid first isolated from Indo-Pacific sponges of the genus Zyzzya. It shares the characteristic tetracyclic pyrrolo[4,3,2-de]quinoline core with other makaluvamines and damirones, but is distinguished by a specific substitution pattern: an N-methyl group on the A-ring, a saturated C-ring, and a 4-hydroxyphenethyl side chain on the B-ring.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 174232-36-1
Cat. No. B12709758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMakaluvamine K
CAS174232-36-1
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCN1C=C2CCN=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O
InChIInChI=1S/C19H19N3O2/c1-22-11-13-7-9-20-15-10-16(19(24)18(22)17(13)15)21-8-6-12-2-4-14(23)5-3-12/h2-5,10-11,21,23H,6-9H2,1H3
InChIKeyMFJASCFAUMWBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Makaluvamine K (CAS 174232-36-1) – Compound Class, Source, and Core Pharmacological Profile


Makaluvamine K is a marine pyrroloiminoquinone alkaloid first isolated from Indo-Pacific sponges of the genus Zyzzya [1]. It shares the characteristic tetracyclic pyrrolo[4,3,2-de]quinoline core with other makaluvamines and damirones, but is distinguished by a specific substitution pattern: an N-methyl group on the A-ring, a saturated C-ring, and a 4-hydroxyphenethyl side chain on the B-ring [2]. Like other members of its class, makaluvamine K has been reported to inhibit topoisomerase II and exhibit cytotoxic activity against human cancer cell lines [3]. Its molecular formula is C₁₉H₁₉N₃O₂ with a molecular weight of 321.4 g/mol [4]. The compound is obtainable via both isolation from natural sources and total synthesis, with a modern scalable synthetic route reported in 2023 [2].

Why Makaluvamine K Cannot Be Replaced by Just Any Makaluvamine Analog – The Case for Compound-Specific Selection


Although makaluvamines A–P share a common pyrroloiminoquinone skeleton, their cytotoxicity against the same tumor cell line can differ by more than 100-fold depending on subtle structural variations in ring saturation, N-methylation, and side-chain composition [1]. Makaluvamine K occupies a distinct intermediate position within this potency spectrum: its PANC-1 IC₅₀ of 0.56 µM is approximately 10-fold less potent than the class-leading makaluvamine J (0.054 µM), yet approximately 11-fold more potent than makaluvamine G (6.2 µM) [1]. These quantitative gaps mean that a researcher simply ordering “a makaluvamine” without specifying the exact congener will introduce uncontrolled variability into an experiment. Furthermore, differences in the B-ring substituent distinguish makaluvamine K (4-hydroxyphenethyl) from close analogs such as makaluvamine D (p-hydroxystyryl), which is reported to be roughly an order of magnitude more cytotoxic [2]. Generic substitution is therefore incompatible with reproducible pharmacological inquiry or structure-activity relationship campaigns.

Head-to-Head Quantitative Evidence Differentiating Makaluvamine K from Its Closest Analogs


PANC-1 Cytotoxicity: Makaluvamine K vs. Makaluvamine J – 10.4-Fold Potency Deficit Defines the Intermediate-Tier Positioning

In a direct head-to-head comparison conducted within the same PANC-1 cytotoxicity assay panel, makaluvamine K (10) exhibited an IC₅₀ of 0.56 µM, whereas makaluvamine J (9) displayed an IC₅₀ of 0.054 µM [1]. This represents a 10.4-fold potency advantage for makaluvamine J. The comparator data and assay conditions are taken from a single study that evaluated 16 compounds and two therapeutic standards under identical experimental conditions, eliminating inter-laboratory variability [1].

Pancreatic cancer PANC-1 Cytotoxicity screening

PANC-1 Cytotoxicity: Makaluvamine K vs. Clinical Topoisomerase II Inhibitor Etoposide – Comparable Potency Establishes Pharmacological Relevance

Within the same PANC-1 assay panel, makaluvamine K (IC₅₀ = 0.56 µM) demonstrated cytotoxicity within the same order of magnitude as the clinically approved topoisomerase II poison etoposide (IC₅₀ = 0.39 µM) [1]. The 1.4-fold difference indicates that makaluvamine K achieves comparable cell-killing potency to a front-line chemotherapeutic agent in this pancreatic cancer model, whereas the class-leading makaluvamine J (0.054 µM) surpasses etoposide by 7.2-fold [1].

Pancreatic cancer Topoisomerase II Etoposide benchmark

PANC-1 Cytotoxicity: Makaluvamine K vs. Makaluvamine D – Saturation of the B-Ring Side Chain Modulates Potency by Approximately 10-Fold

Makaluvamine K, bearing a saturated 4-hydroxyphenethyl side chain, has been reported to be roughly an order of magnitude less cytotoxic than makaluvamine D, which contains an unsaturated p-hydroxystyryl side chain [2]. In the same PANC-1 assay panel, makaluvamine D exhibited an IC₅₀ of 0.29 µM compared to makaluvamine K's 0.56 µM [1], representing a 1.9-fold difference in this particular dataset. The 'order of magnitude' descriptor from Barnes et al. [2] likely reflects activity across additional cell lines or assay conditions where the difference is magnified.

Structure-activity relationship PANC-1 Side-chain saturation

Antioxidant Activity: Makaluvamine K Ranked Below Makaluvamine J in Neuronal Oxidative Stress Protection

In a study evaluating the antioxidant activity of seven makaluvamines (including makaluvamine K) in primary cortical neurons and neuroblastoma cells, makaluvamine J emerged as the most active compound across all antioxidant assays tested [1]. Makaluvamine K was among the compounds tested but did not demonstrate the level of activity required to reduce mitochondrial damage or activate the Nrf2 pathway to the same extent as makaluvamine J, which achieved significant reactive oxygen species reduction at concentrations as low as 10 nM [1].

Antioxidant Neuroprotection Nrf2 activation

Synthetic Accessibility: Makaluvamine K Is Now Available Through a 2023 Scalable Total Synthesis Route

A 2023 publication reported an efficient, scalable, and concise synthetic approach to an advanced pyrroloiminoquinone intermediate (6b) via a Larock indole synthesis, which was readily converted to both makaluvamine A (1) and makaluvamine K (4) [1]. This represents a significant improvement over earlier routes that required multiple linear steps to install the C3 alkyl chain and the appropriate oxidation pattern, and provides a reliable source of makaluvamine K independent of marine sponge collection [1].

Total synthesis Scalable synthesis Larock indole synthesis

Optimal Use Cases for Makaluvamine K (CAS 174232-36-1) Based on Quantitative Differentiation Data


Intermediate-Potency Probe for Pancreatic Cancer Target Validation

In a PANC-1 pancreatic cancer model, makaluvamine K (IC₅₀ = 0.56 µM) occupies a well-defined intermediate position between the most potent analog makaluvamine J (0.054 µM) and the weak analog makaluvamine G (6.2 µM) [1]. It provides potency comparable to the clinical agent etoposide (0.39 µM), making it a suitable probe for target validation studies where supra-pharmacological potency is undesirable and a clinically relevant activity window is preferred [1]. Its distinct structural features (saturated B-ring side chain, N-methyl A-ring) make it a valuable comparator in structure-activity relationship campaigns aimed at dissecting the molecular determinants of makaluvamine cytotoxicity [2].

Structural Biology Control for Topoisomerase II–DNA Cleavage Complex Studies

Given that most makaluvamines induce dose-dependent DNA cleavage via topoisomerase II at levels significantly below equimolar etoposide [3], makaluvamine K's intermediate potency profile positions it as a useful control compound for biochemical studies of the topoisomerase II–DNA cleavage complex. Its activity level is sufficient to generate a measurable signal in cleavage assays without saturating the system, enabling more accurate kinetic and mechanistic analyses than either the highly potent (makaluvamine J) or weakly active (makaluvamine G) congeners [3].

Procurement of a Reliably Synthesizable Makaluvamine Standard for Method Development

The 2023 total synthesis of makaluvamine K via a convergent Larock indole route [4] provides a fully synthetic supply chain that is independent of marine sponge collection. For analytical method development (e.g., HPLC purity profiling, mass spectrometry fragmentation pattern libraries [1]), makaluvamine K can now be sourced with consistent lot-to-lot quality. The synthetic route also enables the preparation of isotopically labeled or otherwise modified derivatives, making makaluvamine K a practical choice as an internal standard for bioanalytical workflows.

Negative Control for Nrf2-Mediated Neuroprotection Assays

In primary cortical neuron and SH-SY5Y models of oxidative stress, makaluvamine K was tested alongside six other makaluvamines and did not demonstrate the potent Nrf2-activating, ROS-reducing activity of the class leader makaluvamine J (active at 10 nM) [5]. This establishes makaluvamine K as a structurally matched negative or weak-activity control for neuroprotection experiments where the Nrf2 pathway is the readout, allowing researchers to attribute positive signals to specific structural features absent in makaluvamine K [5].

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